molecular formula C24H22FN3O2S B11127704 (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11127704
M. Wt: 435.5 g/mol
InChI Key: CYMYONSKQMZCJR-PXSLEKJFSA-N
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Description

The compound (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-thiazole core, followed by the introduction of the fluorophenyl and pentyloxyphenyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their range of applications.

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • **(5Z)-2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H22FN3O2S

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H22FN3O2S/c1-2-3-4-15-30-20-12-7-18(8-13-20)16-21-23(29)28-24(31-21)26-22(27-28)14-9-17-5-10-19(25)11-6-17/h5-14,16H,2-4,15H2,1H3/b14-9+,21-16-

InChI Key

CYMYONSKQMZCJR-PXSLEKJFSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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